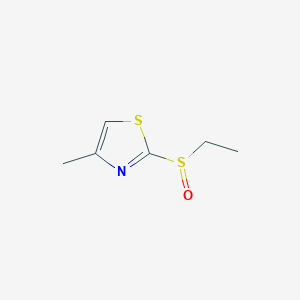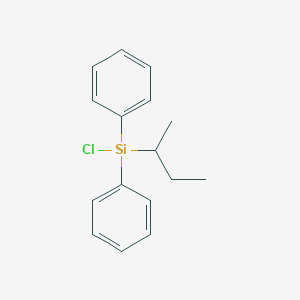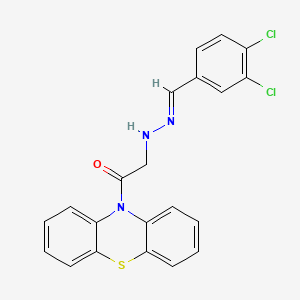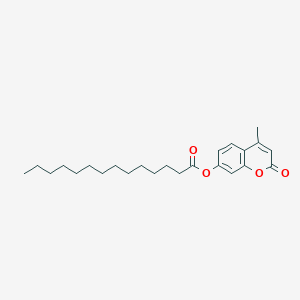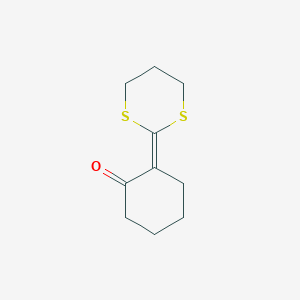
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one is an organic compound that features a cyclohexanone ring fused with a 1,3-dithiane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one can be synthesized through the reaction of cyclohexanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, such as organolithium or Grignard reagents
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or thiols
Substitution: Formation of substituted dithiane derivatives
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dithian-2-ylidene)cyclohexan-1-one involves its interaction with various molecular targets. The dithiane moiety can act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione
- 2-(1,3-Dithietan-2-ylidene)cyclohexane-1,3-dione
- 2-Cyclohexen-1-one
Uniqueness
2-(1,3-Dithian-2-ylidene)cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a 1,3-dithiane moiety
Eigenschaften
CAS-Nummer |
67106-63-2 |
|---|---|
Molekularformel |
C10H14OS2 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
2-(1,3-dithian-2-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C10H14OS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H2 |
InChI-Schlüssel |
XNFRUHADTFCCBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(=C2SCCCS2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


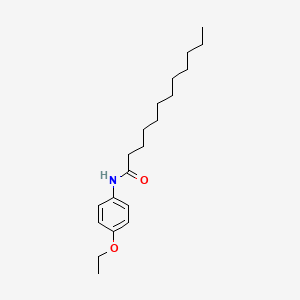
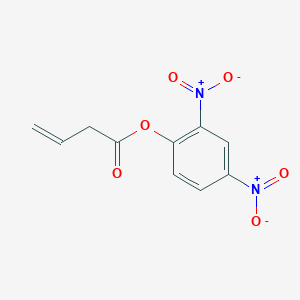
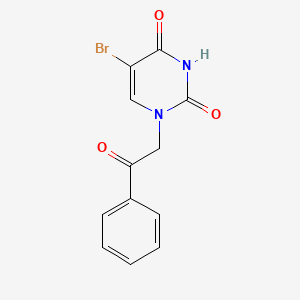


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)


